N,N'-Bis(2-hexyl)-ethylenediamine
Description
N,N'-Bis(2-hexyl)-ethylenediamine is an ethylenediamine derivative featuring two 2-hexyl substituents on the nitrogen atoms of the ethylenediamine backbone. Ethylenediamine derivatives are widely studied due to their versatile coordination chemistry and applications in catalysis, biomedicine, and materials science.
Properties
CAS No. |
93761-27-4 |
|---|---|
Molecular Formula |
C14H32N2 |
Molecular Weight |
228.42 g/mol |
IUPAC Name |
N,N'-di(hexan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H32N2/c1-5-7-9-13(3)15-11-12-16-14(4)10-8-6-2/h13-16H,5-12H2,1-4H3 |
InChI Key |
AYTDFDBZORIXSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)NCCNC(C)CCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(2-hexyl)-ethylenediamine typically involves the reaction of ethylenediamine with hexyl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows: [ \text{Ethylenediamine} + 2 \text{Hexyl Halide} \rightarrow \text{N,N’-Bis(2-hexyl)-ethylenediamine} + 2 \text{Halide Ion} ]
Industrial Production Methods: On an industrial scale, the production of N,N’-Bis(2-hexyl)-ethylenediamine can be achieved through continuous flow processes where ethylenediamine and hexyl halides are reacted in a controlled environment. The reaction conditions, such as temperature, pressure, and concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N’-Bis(2-hexyl)-ethylenediamine can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: The compound can be reduced to form secondary amines or primary amines, depending on the reaction conditions.
Substitution: It can participate in nucleophilic substitution reactions where the hexyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Alkyl halides or aryl halides in the presence of a base are typical reagents.
Major Products:
Oxidation: N,N’-Bis(2-hexyl)-ethylenediamine N-oxide
Reduction: Secondary or primary amines
Substitution: N,N’-Bis(substituted)-ethylenediamine derivatives
Scientific Research Applications
Chemistry: N,N’-Bis(2-hexyl)-ethylenediamine is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are studied for their catalytic properties.
Biology: In biological research, this compound is investigated for its potential as a chelating agent. It can bind to metal ions, making it useful in studies involving metal ion transport and storage.
Medicine: The compound’s ability to form complexes with metals is explored for therapeutic applications, such as in the design of metal-based drugs or diagnostic agents.
Industry: N,N’-Bis(2-hexyl)-ethylenediamine is used in the production of surfactants and emulsifiers. Its amphiphilic nature makes it suitable for applications in detergents and personal care products.
Mechanism of Action
The mechanism of action of N,N’-Bis(2-hexyl)-ethylenediamine is primarily based on its ability to coordinate with metal ions. The nitrogen atoms in the ethylenediamine backbone act as donor sites, forming stable chelates with metal ions. This coordination can influence the reactivity and stability of the metal ions, making the compound useful in various catalytic and therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Group Differences
Ethylenediamine derivatives are distinguished by their substituents, which dictate their chemical and physical properties:
- N,N'-Bis(2-hydroxybenzyl)-ethylenediamine : Aromatic hydroxybenzyl groups enable π-π interactions and metal chelation, contributing to cytotoxic activity in cancer cells.
- N,N-Bis(2-hydroxyethyl)-ethylenediamine : Polar hydroxyethyl groups increase water solubility (1.069 g/mL density; soluble in water), making it suitable for aqueous-phase reactions.
- Salen (N,N'-Bis(salicylidene)-ethylenediamine): A Schiff base with salicylaldehyde-derived substituents, forming stable metal complexes for catalysis and noble metal recovery.
Table 1: Structural and Functional Comparison
| Compound | Substituents | Key Functional Features |
|---|---|---|
| N,N'-Bis(2-hexyl)-ethylenediamine | 2-Hexyl (alkyl) | High lipophilicity |
| N,N'-Bis(2-hydroxybenzyl)-ethylenediamine | 2-Hydroxybenzyl (aryl) | Cytotoxicity, metal chelation |
| N,N-Bis(2-hydroxyethyl)-ethylenediamine | 2-Hydroxyethyl (polar) | Water solubility, liquid at room temp |
| Salen derivatives | Salicylidene (Schiff base) | Catalysis, noble metal recovery |
Table 2: Efficiency of Salen in Noble Metal Recovery
| Carrier | Recovery Efficiency (%) |
|---|---|
| N,N'-Bis(salicylidene)-ethylenediamine | >90 |
| Commercial Ion-Exchange Resins | 60–80 |
Physical and Thermodynamic Properties
- N,N-Bis(2-hydroxyethyl)-ethylenediamine : Boiling point 174–178°C (3–4 mmHg), liquid form, amine-like odor.
- Salen Complexes : High thermal stability (>200°C), rigid frameworks suitable for catalytic reactions.
- N,N'-Bis(3,4-dimethoxybenzylidene)-ethylenediamine : Synthesized in 36.08% yield as a yellow solid, characterized by IR and ESI-MS.
Mechanistic Insights
- Lipophilicity vs. Bioactivity : Alkyl-substituted derivatives (e.g., 2-hexyl) may enhance cellular uptake but reduce water solubility, limiting in vivo applications. Hydroxybenzyl derivatives balance lipophilicity and polarity for optimal bioactivity.
- Metal Coordination: Salen’s tetradentate structure enables strong coordination with transition metals, outperforming monodentate ligands in catalytic efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
